molecular formula C9H12LiN3O3S B2450405 lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2137886-80-5

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2450405
CAS No.: 2137886-80-5
M. Wt: 249.21
InChI Key: IWFNWYORSCJQKA-UHFFFAOYSA-M
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Description

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate is a compound with a complex structure that includes lithium, thiazole, and acetamidoethylamino groups

Mechanism of Action

Target of Action

The primary target of lithium is the glycogen synthase kinase 3-beta (GSK3B) . This enzyme plays a crucial role in neuronal signal transduction, and its inhibition by lithium contributes to its mood-stabilizing effect .

Mode of Action

Lithium interacts with its target, GSK3B, by inhibiting its activity . This inhibition disrupts the normal functioning of several critical neuronal enzymes and neurotransmitter receptors . The active principle in lithium salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Biochemical Pathways

Lithium affects multiple biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . Furthermore, lithium facilitates the production of neuroprotective factors B-cell lymphoma-2 (Bcl-2) and Brain-derived neurotrophic factor (BDNF) by regulating cAMP response element binding protein (CREB) .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .

Result of Action

The molecular and cellular effects of lithium’s action include enhanced activity of BDNF, decreased excitatory neurotransmission, and increased inhibitory neurotransmission . These changes contribute to lithium’s therapeutic effects in managing bipolar disorder and other psychiatric conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium. For instance, at subzero temperatures, the capacity of lithium-ion batteries drops dramatically, restricting its applications as a reliable power source for electric vehicles in cold climates and equipment used in the aerospace

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of lithium acetate with 2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous production methods to meet the demand for the compound in various applications .

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate include:

Uniqueness

Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNWYORSCJQKA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)NCCNC1=NC(=CS1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12LiN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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